molecular formula C22H20FNO B8798262 1-Benzhydryl-3-(4-fluorophenoxy)azetidine CAS No. 63843-76-5

1-Benzhydryl-3-(4-fluorophenoxy)azetidine

Cat. No.: B8798262
CAS No.: 63843-76-5
M. Wt: 333.4 g/mol
InChI Key: FSYONYPQHIUIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(4-fluorophenoxy)azetidine is a useful research compound. Its molecular formula is C22H20FNO and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

63843-76-5

Molecular Formula

C22H20FNO

Molecular Weight

333.4 g/mol

IUPAC Name

1-benzhydryl-3-(4-fluorophenoxy)azetidine

InChI

InChI=1S/C22H20FNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2

InChI Key

FSYONYPQHIUIAB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.80 g, 20 mmol) in anhydrous DMF (10 ml) under nitrogen was added dropwise a solution of 1-benzhydryl-azetidin-3-ol (3.5 g, 15 mmol) in DMF (10 ml)—Care: hydrogen gas evolution! The mixture was stirred 30 min after gas evolution had ceased then 1,4-difluorobenzene (1.8 mL, 18 mmol) was added dropwise. The mixture was heated to 100 C and stirred for 12 h, then cooled to room temperature and poured into aq sodium hydrogencarbonate solution (50 ml) and extracted twice with EtOAc (2×50 ml). The combined organic layers were washed with water, concentrated under vacuum and purified by flash column chromatography (25 g silica gel; heptane-EtOAc: 1:0-9:1). The product-containing fractions were combined, concentrated under vacuum, washed with heptane and dried under vacuum to give the title compound (3.256 g, 67%). Method B HPLC-MS: MH+ requires m/z=334 Found: m/z=334, Rt=1.69 min (89%). 1H NMR (250 MHz, CDCl3) δ ppm 7.48-7.39 (4H, m), 7.39-7.12 (6H, m), 6.94 (2H, t), 6.71 (2H, dd), 4.75 (1H, m), 4.46 (1H, s), 3.78-3.65 (2H, m), and 3.20-3.07 (2H, m).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorophenol (0.80 g, 7.16 mmol) in acetonitrile (15 ml) potassium carbonate (1.3 g, 9.30 mmol) was added followed by the addition of 1-benzhydrylazetidin-3-yl methanesulfonate (D19) (2.5 g, 7.87 mmol) and the mixture was stirred under microwave irradiation at 100° C. for 5 mins. The reaction mixture was evaporated in vacuo and the residue was taken up in a mixture diethylether/water (10 ml/10 ml). The aqueous layer was extracted with diethylether (2×10 ml). The organics after solvent evaporation were loaded on SPE-Si (25 g) cartridge eluting with a mixture cyclohexane/ethylacetate (from 100/0 to 85/15. Collected fractions gave, after evaporation, the title compound (D21) (1.8 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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